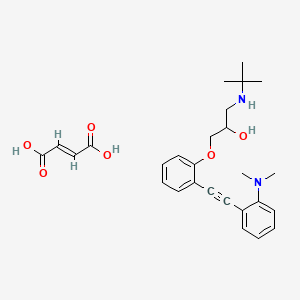
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a propanol moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate involves multiple steps, including the formation of the phenyl ring, the introduction of the dimethylamino group, and the attachment of the propanol moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development and as a treatment for various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate include other phenyl-ethynyl derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific chemical properties. These characteristics make it particularly valuable for certain applications, such as drug development and material science.
特性
CAS番号 |
126661-32-3 |
|---|---|
分子式 |
C27H34N2O6 |
分子量 |
482.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[2-[2-(dimethylamino)phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C23H30N2O2.C4H4O4/c1-23(2,3)24-16-20(26)17-27-22-13-9-7-11-19(22)15-14-18-10-6-8-12-21(18)25(4)5;5-3(6)1-2-4(7)8/h6-13,20,24,26H,16-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
WARZKQVNGFYFLJ-WLHGVMLRSA-N |
異性体SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2N(C)C)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2N(C)C)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
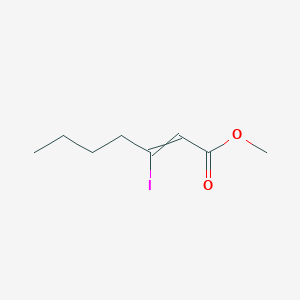
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
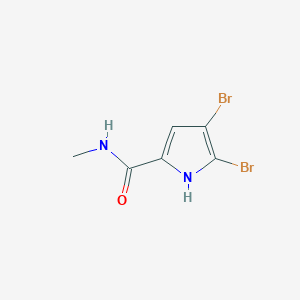
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
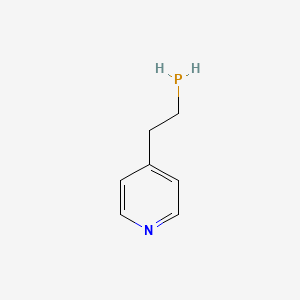
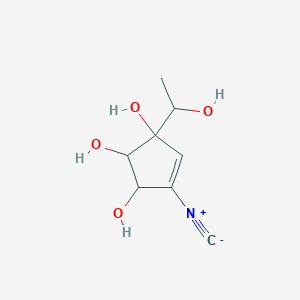
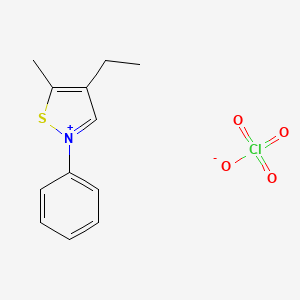
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

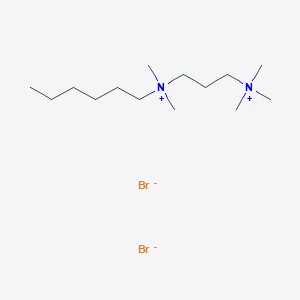


![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
